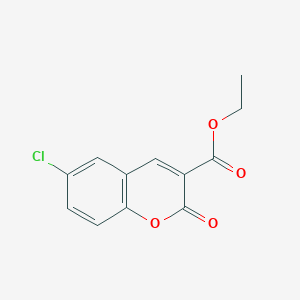
Agent orange
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A herbicide that contains equal parts of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), as well as traces of the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin.
Aplicaciones Científicas De Investigación
Environmental Fate and Bioavailability
Agent Orange, used during the Vietnam War, had a specific environmental fate and bioavailability. Research indicates that a very small percentage of the herbicide and its associated dioxin (TCDD) reached the forest floor after aerial spraying. The herbicide was absorbed into plant cuticles within minutes and was not easily dislodged. Photolysis by sunlight rapidly decreased the concentration of TCDD, even in shaded areas. Studies also showed that the bioavailability of TCDD for ground troops in Vietnam was minimal due to its environmental dissipation and properties of the herbicides used (Young, Giesy, Jones, & Newton, 2004).
Health Impact Studies
Several studies have explored the health impacts of Agent Orange exposure, particularly among military personnel. For instance, a study on Korean Vietnam veterans found modestly elevated odds ratios for various diseases, including endocrine and neurological disorders, chronic obstructive pulmonary diseases, and liver cirrhosis, associated with high exposure to Agent Orange (Yi, Hong, Ohrr, & Yi, 2014). Another study revealed that U.S. veterans exposed to Agent Orange were nearly twice as likely to be diagnosed with dementia (Martinez et al., 2021).
Cardiovascular Impact
The link between Agent Orange and ischemic heart disease has been acknowledged, with the herbicide identified as a risk factor for coronary artery disease. This finding is crucial for veterans, as it suggests the need for long-term follow-up and aggressive coronary risk factor modification (Journal of Cardiology Research, 2018).
Geographic Information System (GIS) for Exposure Characterization
A GIS-based model was developed to characterize exposure to Agent Orange. This system integrates data on herbicide dispersal, military unit locations, and troop movements, providing a framework for estimating herbicide exposure in epidemiological studies (Stellman et al., 2002).
Lack of Association with Certain Health Conditions
Some studies did not find a significant association between Agent Orange exposure and specific health conditions. For example, a study found no association between paternal exposure to Agent Orange and spontaneous abortion or sex ratio of offspring (Schnorr et al., 2001).
Joint Research Programs
Joint research programs by the United States and Vietnam aimed to investigate the health and environmental damage caused by Agent Orange. These efforts aimed to address the lingering effects of the defoliant on both civilians and military personnel (Cyranoski, 2002).
Civilian and Military Health Impact
The impact of Agent Orange on civilian and military health has been a subject of ongoing research. The lack of reliable data on the relationship between herbicide exposures and diseases has been a challenge in providing adequate medical attention and benefits for affected veterans (Stellman & Stellman, 2018).
Propiedades
Número CAS |
39277-47-9 |
|---|---|
Nombre del producto |
Agent orange |
Fórmula molecular |
C24H27Cl5O6 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
butyl 2-(2,4-dichlorophenoxy)acetate;butyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl3O3.C12H14Cl2O3/c1-2-3-4-17-12(16)7-18-11-6-9(14)8(13)5-10(11)15;1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h5-6H,2-4,7H2,1H3;4-5,7H,2-3,6,8H2,1H3 |
Clave InChI |
OLAOGBRYSBMLAO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.CCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl.CCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Sinónimos |
(2,4-dichlorophenoxy)acetic acid, butyl ester, mixt. with butyl (2,4,5-trichlorophenoxy)acetate 2,4-D - 2,4,5-T mixture Agent Orange Orange, Agent |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



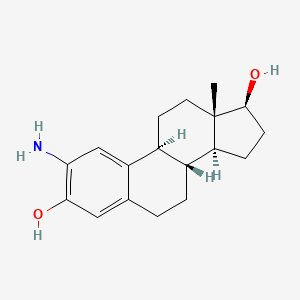
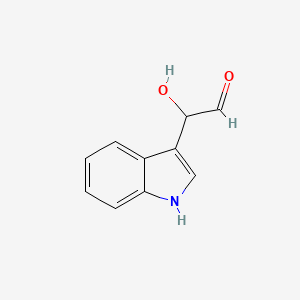
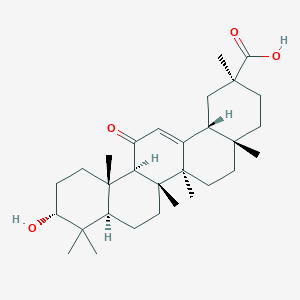
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
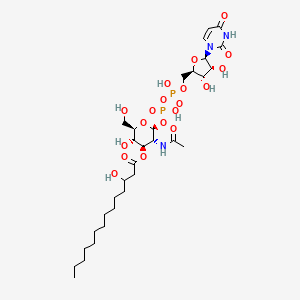
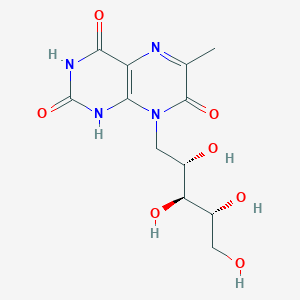
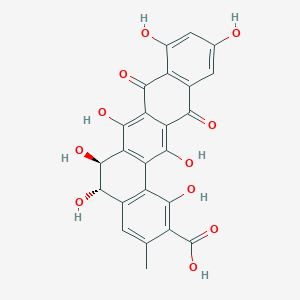
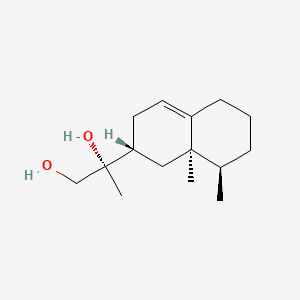
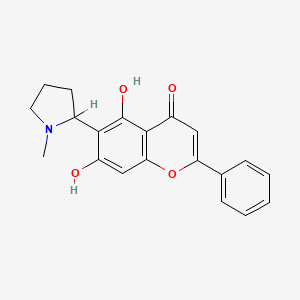
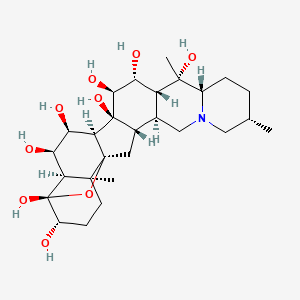
![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
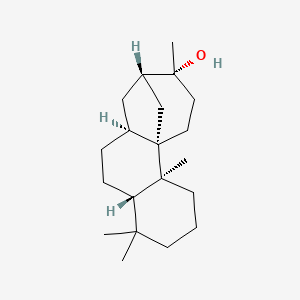
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
